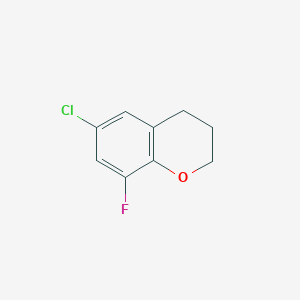

6-Chloro-8-fluorochroman

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClFO |

|---|---|

Molecular Weight |

186.61 g/mol |

IUPAC Name |

6-chloro-8-fluoro-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C9H8ClFO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3H2 |

InChI Key |

GHLCEKQNOQPSIW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)Cl)F)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-8-fluorochroman

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-8-fluorochroman is a halogenated derivative of the chroman scaffold, a heterocyclic motif of significant interest in medicinal chemistry. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its anticipated chemical properties, potential synthetic routes, and likely biological significance based on the known characteristics of structurally related chroman derivatives. This document aims to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this compound and its analogues.

Chemical Properties

Detailed physicochemical and spectral data for this compound (CAS Number: 1540127-06-7) are not extensively reported. However, based on its structure and data from analogous compounds, the following properties can be predicted.

Physicochemical Properties

The anticipated physicochemical properties of this compound are summarized in the table below. These values are estimations derived from the properties of related chroman and chromone derivatives and should be confirmed by experimental analysis.

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₈ClFO | Calculated from structure |

| Molecular Weight | 186.61 g/mol | Calculated from structure |

| Melting Point | Not available | Likely a low-melting solid or oil at room temperature. |

| Boiling Point | Not available | Expected to be distillable under reduced pressure. |

| Solubility | Insoluble in water | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF, dichloromethane). |

| Appearance | Not available | Likely a colorless to pale yellow oil or solid. |

Spectral Data (Predicted)

| Technique | Predicted Spectral Features |

| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm. Methylene protons of the chroman ring appearing as multiplets between 1.8-4.5 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. Aliphatic carbons of the chroman ring between 20-70 ppm. |

| Mass Spectrometry | A molecular ion peak (M+) at m/z 186.02, with a characteristic M+2 isotope peak for the chlorine atom. |

| Infrared (IR) | C-H stretching (aromatic and aliphatic), C-O-C stretching, and C-Cl/C-F stretching vibrations. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, a plausible synthetic route and general analytical methods can be proposed based on established organic chemistry methodologies for chroman synthesis.

Proposed Synthesis of this compound

A common method for synthesizing the chroman ring system is the acid-catalyzed reaction of a phenol with an α,β-unsaturated aldehyde or ketone, followed by reduction. A potential synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Cyclization: 2-Chloro-4-fluorophenol is reacted with acrolein in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is heated to facilitate the intramolecular cyclization, yielding this compound-4-one.

-

Reduction: The resulting chroman-4-one intermediate is then reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄) in an alcoholic solvent. This step selectively reduces the ketone to a methylene group.

-

Purification: The final product, this compound, is purified using standard techniques like column chromatography.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Biological Activity and Applications

While the biological activity of this compound has not been specifically reported, the chroman scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. Chroman derivatives have been reported to exhibit a wide range of activities, including:

-

Anticancer Activity: Some chromone derivatives have been investigated as topoisomerase inhibitors with potential anticancer effects.[1]

-

Antimicrobial Properties: Chroman-4-one derivatives have been synthesized and evaluated for their activity against various pathogenic microorganisms.

-

Cardiovascular Effects: Certain chroman derivatives are known to have cardiovascular effects; for instance, nebivolol, a β-receptor blocker used for hypertension, contains a chroman moiety.[2]

Given these precedents, this compound could be a valuable starting point for the development of new therapeutic agents. A general workflow for screening its biological activity is proposed below.

Caption: General workflow for biological activity screening.

Safety and Handling

Specific safety data for this compound is not available. However, based on the hazards associated with structurally similar halogenated aromatic compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents an under-explored molecule with potential for applications in drug discovery and materials science. This guide provides a foundational understanding of its likely chemical properties, a plausible synthetic approach, and a framework for investigating its biological activity. Further experimental investigation is necessary to fully characterize this compound and unlock its potential.

References

An In-depth Technical Guide to the Proposed Synthesis of 6-Chloro-8-fluorochroman

This technical guide outlines a proposed multi-step synthesis for 6-Chloro-8-fluorochroman, a halogenated chroman derivative of interest to researchers and professionals in drug development. As no direct synthesis protocol for this specific molecule is readily available in published literature, this guide details a rational and feasible synthetic route based on well-established and reliable organic chemistry transformations. The proposed pathway commences with the commercially available starting material, 4-chloro-2-fluorophenol.

The synthesis is designed as a three-step sequence:

-

Williamson Ether Synthesis: Formation of an allyl aryl ether from 4-chloro-2-fluorophenol and allyl bromide.

-

Claisen Rearrangement: A thermal sigmatropic rearrangement to yield 2-allyl-4-chloro-6-fluorophenol.

-

Intramolecular Hydroalkoxylation: An acid-catalyzed cyclization of the ortho-allyl phenol to afford the final product, this compound.

This guide provides detailed experimental protocols for each step, along with expected quantitative data presented in tabular format for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using the DOT language for Graphviz.

Proposed Synthetic Pathway

The overall proposed synthetic route to this compound is depicted below.

Caption: Proposed three-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the proposed synthesis. These values are based on typical yields and purities reported in the literature for analogous reactions.

| Step | Reaction | Reactants | Product | Expected Yield (%) | Expected Purity (%) |

| 1 | Williamson Ether Synthesis | 4-Chloro-2-fluorophenol, Allyl bromide | 1-Allyl-4-chloro-2-fluorobenzene | 85-95 | >95 |

| 2 | Claisen Rearrangement | 1-Allyl-4-chloro-2-fluorobenzene | 2-Allyl-4-chloro-6-fluorophenol | 70-85 | >95 |

| 3 | Intramolecular Hydroalkoxylation | 2-Allyl-4-chloro-6-fluorophenol | This compound | 75-90 | >98 |

Experimental Protocols

Step 1: Synthesis of 1-Allyl-4-chloro-2-fluorobenzene (Williamson Ether Synthesis)

This procedure details the O-alkylation of 4-chloro-2-fluorophenol with allyl bromide.[1][2][3]

Workflow Diagram:

Caption: Workflow for Williamson Ether Synthesis.

Materials:

-

4-Chloro-2-fluorophenol

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq.) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting phenol.

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid residue with acetone and combine the filtrates.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-allyl-4-chloro-2-fluorobenzene.

-

If necessary, purify the product by flash column chromatography on silica gel.

Step 2: Synthesis of 2-Allyl-4-chloro-6-fluorophenol (Claisen Rearrangement)

This step involves the thermal rearrangement of the allyl aryl ether to form the corresponding ortho-allyl phenol.[4][5][6]

Workflow Diagram:

Caption: Workflow for Claisen Rearrangement.

Materials:

-

1-Allyl-4-chloro-2-fluorobenzene

-

N,N-diethylaniline or other high-boiling solvent

-

Diethyl ether

-

1 M Hydrochloric acid (HCl) solution

-

2 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Place 1-allyl-4-chloro-2-fluorobenzene (1.0 eq.) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Add a high-boiling solvent such as N,N-diethylaniline.

-

Heat the reaction mixture to 180-200 °C and maintain for several hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the organic solution with 1 M HCl to remove the N,N-diethylaniline.

-

Extract the desired phenolic product from the organic layer into the aqueous phase using 2 M NaOH.

-

Separate the aqueous layer, cool it in an ice bath, and carefully acidify with concentrated HCl until the pH is acidic.

-

Extract the product back into diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-allyl-4-chloro-6-fluorophenol by flash column chromatography.

Step 3: Synthesis of this compound (Intramolecular Hydroalkoxylation)

The final step is the acid-catalyzed cyclization of the ortho-allyl phenol to form the chroman ring.

Workflow Diagram:

Caption: Workflow for Intramolecular Hydroalkoxylation.

Materials:

-

2-Allyl-4-chloro-6-fluorophenol

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Toluene or other suitable non-polar solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-allyl-4-chloro-6-fluorophenol (1.0 eq.) in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq.).

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material has been consumed.

-

Cool the reaction to room temperature and wash the mixture with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

This comprehensive guide provides a robust, albeit proposed, framework for the synthesis of this compound. Researchers should note that reaction conditions may require optimization for this specific substrate to achieve the best possible yields and purity. Standard laboratory safety procedures should be followed at all times.

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure of 6-Chloro-8-fluorochroman

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide has been compiled from publicly available data and established chemical principles. Specific experimental data for 6-Chloro-8-fluorochroman is limited in the public domain. Therefore, the experimental protocols and detailed characterization data provided are based on established methods for analogous compounds and should be considered predictive.

Introduction

Chroman (3,4-dihydro-2H-1-benzopyran) and its derivatives are a significant class of heterocyclic compounds widely distributed in nature and forming the core structure of various biologically active molecules, including vitamins like α-tocopherol. The chroman scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen substituents, such as chlorine and fluorine, onto the chroman ring can significantly modulate the molecule's physicochemical properties and biological activity. This guide provides a detailed overview of the molecular structure, proposed synthesis, and predicted physicochemical properties of this compound.

Molecular Structure and Properties

This compound possesses a bicyclic structure consisting of a dihydropyran ring fused to a benzene ring. The aromatic portion is substituted with a chlorine atom at position 6 and a fluorine atom at position 8.

Tabulated Molecular Data

| Property | Value |

| Molecular Formula | C₉H₈ClFO |

| Molecular Weight | 186.61 g/mol |

| CAS Number | 1540127-06-7 |

| IUPAC Name | 6-chloro-8-fluoro-3,4-dihydro-2H-chromene |

| Canonical SMILES | C1CC2=C(C(=CC(=C2)Cl)F)OC1 |

| InChI Key | Not readily available |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding ketone, this compound-4-one, which is commercially available. A common and effective method for such a reduction is the Wolff-Kishner reduction or its variants.

Experimental Protocol: Wolff-Kishner Reduction of this compound-4-one

Materials:

-

This compound-4-one

-

Hydrazine hydrate (80%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound-4-one (1 equivalent), diethylene glycol, and hydrazine hydrate (4 equivalents).

-

Heat the mixture to 130-140°C for 1 hour.

-

Cool the reaction mixture and add potassium hydroxide pellets (4 equivalents).

-

Slowly heat the mixture to 190-200°C, allowing water and excess hydrazine to distill off.

-

Maintain the temperature at 190-200°C for 3-4 hours until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature and add water.

-

Acidify the mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to obtain pure this compound.

Synthesis Workflow Diagram

Proposed synthesis of this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and typical values for related compounds.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 6.8 - 7.0 | m | 2H | Aromatic-H |

| ~ 4.2 | t | 2H | O-CH₂ |

| ~ 2.8 | t | 2H | Ar-CH₂ |

| ~ 2.0 | m | 2H | CH₂ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150-155 (d, J ≈ 245 Hz) | C-F |

| ~ 145-150 | C-O |

| ~ 125-130 | Aromatic C-H |

| ~ 120-125 (d, J ≈ 10 Hz) | Aromatic C-Cl |

| ~ 115-120 (d, J ≈ 20 Hz) | Aromatic C-H |

| ~ 110-115 | Quaternary Aromatic C |

| ~ 65 | O-CH₂ |

| ~ 25 | Ar-CH₂ |

| ~ 22 | CH₂ |

Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 186/188 | [M]⁺∙ (Molecular ion peak, showing isotopic pattern for Cl) |

| 157/159 | [M - C₂H₅]⁺ |

| 129/131 | [M - C₃H₅O]⁺ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3100 | Medium | Aromatic C-H stretch |

| ~ 2850-2960 | Medium-Strong | Aliphatic C-H stretch |

| ~ 1580-1600 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250-1300 | Strong | Aryl-O stretch |

| ~ 1000-1100 | Strong | C-F stretch |

| ~ 700-800 | Strong | C-Cl stretch |

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the broader class of halogenated chroman derivatives has been investigated for various pharmacological activities.

-

Antimicrobial Activity: Halogenated aromatic compounds often exhibit enhanced antimicrobial properties. The presence of both chlorine and fluorine in the this compound structure suggests it could be a candidate for screening against various bacterial and fungal strains. The mechanism of action for such compounds can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

-

Anticancer Activity: Many chroman-based compounds have shown promise as anticancer agents. The substitution pattern on the aromatic ring can influence their ability to interact with biological targets such as kinases or topoisomerases, which are often dysregulated in cancer cells.

-

Ion Channel Modulation: Chroman derivatives have been reported to modulate the activity of various ion channels, which are critical for cellular signaling. The electronegative halogen atoms in this compound could influence its interaction with the protein residues of ion channels.

Logical Relationship of Structural Features to Potential Activity

Structural contributions to potential bioactivity.

Conclusion

This compound is a halogenated derivative of the chroman scaffold with potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its molecular structure, a plausible synthetic route, and predicted physicochemical properties based on established chemical principles. Further experimental validation is necessary to confirm these predictions and to fully elucidate the biological and chemical profile of this compound.

An In-depth Technical Guide on the Synthesis of 6-Chloro-8-fluorochroman as a Starting Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-chloro-8-fluorochroman, a halogenated chroman derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures for this specific molecule in published literature, this guide outlines a multi-step synthesis based on established methodologies for the preparation of analogous substituted chromans and their precursors. The proposed route involves the synthesis of a key intermediate, this compound-4-one, followed by its reduction to the target chroman.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a three-stage process. The initial stage focuses on the preparation of a suitably substituted phenolic precursor. The second stage involves the construction of the chroman-4-one core through cyclization. The final stage is the reduction of the keto group to yield the desired chroman.

Caption: Proposed synthetic workflow for this compound.

Synthesis of the Key Intermediate: this compound-4-one

The synthesis of the chroman-4-one core is a critical step. A common and effective method for this is the intramolecular cyclization of a β-phenoxypropanoic acid derivative, which can be prepared from the corresponding substituted phenol.

Preparation of 4-Chloro-2-fluorophenol

The synthesis would likely begin with a commercially available di-substituted phenol or involve the selective halogenation of a simpler phenol. For the purpose of this guide, we will assume the starting material is 4-chloro-2-fluorophenol.

Synthesis of 3-(4-Chloro-2-fluorophenoxy)propanoic acid

The substituted phenol can be reacted with acrylonitrile via a Michael addition, followed by hydrolysis of the resulting nitrile to the carboxylic acid.

Experimental Protocol (Adapted):

-

Cyanoethylation: To a stirred solution of 4-chloro-2-fluorophenol (1 eq.) in a suitable solvent such as dioxane or toluene, add a catalytic amount of a strong base (e.g., sodium methoxide or Triton B). Heat the mixture to 50-60 °C and add acrylonitrile (1.1 eq.) dropwise. Stir the reaction mixture at this temperature for several hours until completion (monitored by TLC). After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

-

Hydrolysis: The crude 3-(4-chloro-2-fluorophenoxy)propanenitrile is then subjected to hydrolysis. This can be achieved by heating with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solution. After the reaction is complete, the pH is adjusted to acidic to precipitate the carboxylic acid, which is then filtered, washed, and dried.

Intramolecular Cyclization to this compound-4-one

The prepared 3-(4-chloro-2-fluorophenoxy)propanoic acid can be cyclized using a dehydrating agent that also acts as a Friedel-Crafts catalyst. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation.

Experimental Protocol (Adapted):

-

A mixture of 3-(4-chloro-2-fluorophenoxy)propanoic acid (1 eq.) and polyphosphoric acid (PPA) (typically 10-20 times the weight of the acid) is heated with stirring to a temperature range of 80-120 °C.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the hot reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed thoroughly with water and a dilute solution of sodium bicarbonate to remove any acidic impurities, and then with water again.

-

The crude this compound-4-one can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

| Reaction Stage | Reactants | Reagents/Conditions | Typical Yield (%) |

| Cyanoethylation | 4-Chloro-2-fluorophenol, Acrylonitrile | Sodium methoxide, 50-60 °C | 85-95 |

| Hydrolysis | 3-(4-Chloro-2-fluorophenoxy)propanenitrile | Conc. HCl, Reflux | 70-85 |

| Cyclization | 3-(4-Chloro-2-fluorophenoxy)propanoic acid | Polyphosphoric acid, 80-120 °C | 60-80 |

Table 1: Summary of quantitative data for the synthesis of this compound-4-one (yields are estimates based on similar reported reactions).

Reduction of this compound-4-one

The final step in the proposed synthesis is the reduction of the carbonyl group of the chroman-4-one to a methylene group to yield this compound. Several methods can be employed for this transformation, with the Wolff-Kishner and Clemmensen reductions being the most common for complete reduction.

Wolff-Kishner Reduction

This method involves the conversion of the ketone to a hydrazone, followed by base-catalyzed reduction at high temperatures.

Experimental Protocol (Adapted):

-

This compound-4-one (1 eq.), hydrazine hydrate (excess, e.g., 5-10 eq.), and a high-boiling-point solvent such as diethylene glycol are placed in a round-bottom flask fitted with a reflux condenser.

-

A strong base, such as potassium hydroxide or sodium ethoxide (3-5 eq.), is added.

-

The mixture is heated to reflux (typically 180-200 °C) for several hours. The progress of the reaction can be monitored by TLC.

-

After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ether or dichloromethane).

-

The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to give the crude product.

-

Purification can be achieved by column chromatography or distillation under reduced pressure.

Caption: Experimental workflow for the Wolff-Kishner reduction.

| Reduction Method | Reducing Agents | Solvent | Temperature (°C) | Typical Yield (%) |

| Wolff-Kishner | Hydrazine hydrate, KOH | Diethylene glycol | 180-200 | 70-90 |

| Clemmensen | Zinc amalgam (Zn(Hg)), Conc. HCl | Toluene or Ethanol | Reflux | 50-80 |

Table 2: Comparison of reduction methods for chroman-4-ones (yields are estimates based on similar reported reactions).

Characterization

The final product, this compound, and the intermediate, this compound-4-one, should be characterized using standard analytical techniques to confirm their structure and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., disappearance of the C=O stretch in the final product).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Applications in Drug Development

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The chroman scaffold is a privileged structure found in a variety of biologically active compounds. The presence of both chloro and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, potentially enhancing their metabolic stability, binding affinity, and membrane permeability.

This guide provides a robust, albeit hypothetical, framework for the synthesis of this compound. Researchers and drug development professionals can adapt and optimize these methodologies based on their specific laboratory conditions and requirements.

The Discovery and Synthesis of Novel Chroman Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. This technical guide provides an in-depth overview of the discovery and synthesis of novel chroman derivatives, with a focus on their potential as therapeutic agents. It details experimental protocols, summarizes key quantitative data, and visualizes the intricate signaling pathways and experimental workflows involved in their development.

Core Concepts in Chroman Chemistry and Biology

Chroman and its derivatives, such as chroman-4-ones, exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Their therapeutic potential often stems from their ability to interact with specific biological targets, modulating signaling pathways implicated in various diseases. A notable area of research is the development of chroman-based inhibitors of Sirtuin 2 (SIRT2), an enzyme involved in cellular processes like aging and cancer.[3][4] Inhibition of SIRT2 can lead to the hyperacetylation of α-tubulin, disrupting cell cycle progression and inhibiting tumor growth.[4][5]

Synthesis of Novel Chroman Compounds

The synthesis of chroman derivatives is a dynamic field, with researchers continuously developing efficient and stereoselective methodologies. Common strategies involve intramolecular cyclization reactions, domino reactions, and multicomponent reactions.[6][7]

Featured Synthetic Protocol: Synthesis of Substituted Chroman-4-ones

This protocol outlines a general and efficient one-step procedure for the synthesis of substituted chroman-4-one derivatives via a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition, often facilitated by microwave irradiation.[3][4]

General Procedure:

-

To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

-

Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling, dilute the mixture with dichloromethane (CH2Cl2).

-

Wash the organic phase sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.

-

Dry the organic phase over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired chroman-4-one.[3]

This method has been successfully employed to synthesize a variety of chroman-4-one derivatives with diverse substitutions.[3]

Quantitative Analysis of Biological Activity

The biological evaluation of novel chroman compounds is crucial to determine their therapeutic potential. Quantitative data, such as the half-maximal inhibitory concentration (IC50) and the concentration required for 50% inhibition of cell growth (GI50), are key metrics for assessing potency and efficacy.

| Compound ID | Target/Cell Line | Biological Activity | Quantitative Data | Reference |

| 6i | MCF-7 (Human Breast Cancer) | Anticancer | GI50 = 34.7 µM | [1] |

| 1k | SIRT2 | SIRT2 Inhibition | IC50 = 10.6 µM | [3] |

| 3a | SIRT2 | SIRT2 Inhibition | IC50 = 5.5 µM | [3] |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | SIRT2 Inhibition | IC50 = 1.5 µM | [4] |

| 23 | SIRT2 | SIRT2 Inhibition | IC50 = 29 µM | [8] |

| 4s | ACC1 | ACC Inhibition | IC50 = 98.06 nM | [9] |

| 4s | ACC2 | ACC Inhibition | IC50 = 29.43 nM | [9] |

| 4s | A549 (Human Lung Carcinoma) | Antiproliferative | IC50 = 0.578 µM | [9] |

| 4s | H1975 (Human Lung Cancer) | Antiproliferative | IC50 = 1.005 µM | [9] |

| 4s | HCT116 (Human Colon Cancer) | Antiproliferative | IC50 = 0.680 µM | [9] |

| 4s | H7901 (Human Gastric Cancer) | Antiproliferative | IC50 = 1.406 µM | [9] |

| BA-9 | A549, SW480, MDA-MB-231, MCF-7 | Anticancer | - | [10] |

| BA-10 | A549, SW480, MDA-MB-231, MCF-7 | Anticancer | - | [10] |

Visualizing Molecular Mechanisms and Experimental Processes

Diagrammatic representations of signaling pathways and experimental workflows are invaluable tools for understanding complex biological processes and research methodologies.

Signaling Pathway of Chroman-based SIRT2 Inhibition

Caption: Chroman compounds inhibit SIRT2, leading to tubulin hyperacetylation and apoptosis.

Experimental Workflow for Chroman Drug Discovery

Caption: A typical workflow for the discovery and development of novel chroman-based drugs.

Conclusion

The chroman scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them highly attractive for drug development programs. Future research will likely focus on the development of more complex and highly functionalized chroman derivatives with improved potency, selectivity, and pharmacokinetic properties. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) studies, will further accelerate the design and optimization of the next generation of chroman-based drugs.[11][12]

References

- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromane synthesis [organic-chemistry.org]

- 7. soc.chim.it [soc.chim.it]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Biological Activities, and Quantitative Structure–Activity Relationship (QSAR) Study of Novel Camptothecin Analogues [mdpi.com]

Navigating the Physicochemical Landscape of Halogenated Chromans: A Technical Guide to 6-Chloro-8-fluoro Derivatives

Physicochemical Characteristics of Related Compounds

The following table summarizes the available physicochemical data for key analogues of 6-Chloro-8-fluorochroman. These compounds share the same core structure with variations in functional groups, providing a comparative basis for estimating the properties of the target molecule.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity |

| This compound-4-one | 1092350-27-0 | C₉H₆ClFO₂ | 200.59 | Not Available | 98%[1] |

| 8-Chloro-6-fluorochroman-4-amine | 1184159-02-1 | C₉H₉ClFNO | 201.63 | Not Available | 97%[2] |

| 6-Chloro-8-fluoroquinoline | 52200-53-0 | C₉H₅ClFN | 181.59 | 76-81 | >98% |

Potential Biological Significance and Activity of Halogenated Chromans

The chromone and chroman scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[3][4]. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the biological activity of these compounds.

Recent studies have highlighted the potential of halogenated chromenes as effective agents against multidrug-resistant bacteria. For instance, mono-halogenated nitrochromenes have demonstrated moderate anti-staphylococcal activity, while tri-halogenated derivatives exhibit potent activity[5][6][7][8]. This suggests that the presence and number of halogen substituents are crucial for antibacterial efficacy. Specifically, compounds incorporating chlorine and fluorine are of interest for their potential to enhance biological activity and overcome drug resistance[5].

Furthermore, the chroman scaffold is a core component of various bioactive natural products and synthetic compounds[9][10]. The functionalization of the chroman ring system is a key strategy in the development of new therapeutic agents[10].

Experimental Protocols: Synthesis of a Related Halogenated Quinoline

While a specific protocol for this compound is unavailable, the synthesis of the related compound, 6-fluoro-8-quinolinol, from 6-fluoro-8-nitroquinoline provides a relevant example of the chemical transformations involved in preparing such halogenated heterocycles[11].

Synthesis of 6-fluoro-8-quinolinol

This synthesis involves a two-step process starting from 6-fluoro-8-nitroquinoline:

-

Reduction of the Nitro Group: The initial step is the reduction of the nitro group on 6-fluoro-8-nitroquinoline to an amino group, yielding 8-amino-6-fluoroquinoline.

-

Hydrolysis of the Amino Group: The resulting 8-amino-6-fluoroquinoline is then subjected to hydrolysis to replace the amino group with a hydroxyl group, forming the final product, 6-fluoro-8-quinolinol.

A successful preparation of 6-fluoro-8-quinolinol has also been achieved through a Skraup synthesis, starting from 2-amino-5-fluorophenol, which yielded the final product in 57% yield[11].

Caption: Synthetic pathway for 6-fluoro-8-quinolinol.

This guide, while not exhaustive for the specific molecule of interest, provides a foundational understanding of the physicochemical and biological landscape of 6-chloro-8-fluoro-substituted chromans and related heterocycles. The presented data and protocols for analogous compounds offer a valuable starting point for researchers engaged in the design and development of novel therapeutic agents based on this chemical scaffold.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogenated 3-Nitro-2 H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - Institut de Salut Global de Barcelona [isglobal.scimarina.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.library.fordham.edu [research.library.fordham.edu]

The Theoretical Framework of Fluorinated Chromans: A Guide for Drug Discovery

An in-depth exploration of the computational chemistry, molecular properties, and theoretical methodologies driving the development of fluorinated chroman derivatives in modern medicinal chemistry.

Introduction: The Strategic Role of Fluorine in Chroman Scaffolds

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds, including Vitamin E. The strategic introduction of fluorine atoms into this scaffold has become a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Fluorine's unique characteristics—high electronegativity, small atomic size, and the ability to form strong C-F bonds—can significantly enhance metabolic stability, membrane permeation, binding affinity, and pKa of molecules.[1][2][3] Theoretical and computational studies are indispensable for understanding and predicting these effects, enabling the rational design of novel fluorinated chroman-based therapeutics.[4] This guide provides a technical overview of the theoretical approaches used to study fluorinated chromans, presenting key data, methodologies, and conceptual workflows for researchers in drug development.

Theoretical Methodologies in the Study of Fluorinated Chromans

Quantum chemistry calculations are central to the theoretical investigation of fluorinated molecules.[5][6] These methods allow for the detailed examination of electronic structure, molecular geometry, and reactivity, providing insights that are often difficult to obtain through experimental means alone.[6]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for studying fluorinated organic compounds due to its balance of computational cost and accuracy.[7] DFT calculations are employed to predict a variety of molecular properties:

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Dipole moments, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps.

-

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in experimental characterization.[7][8]

-

Thermodynamic Properties: Calculating parameters like total energy, enthalpy, and Gibbs free energy to assess molecular stability and reaction energetics.[9][10]

A typical DFT study on a novel fluorinated chroman would involve geometry optimization followed by frequency calculations to ensure the structure corresponds to a true energy minimum.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the electronic excited states and optical properties, such as UV-Vis absorption spectra and fluorescence, Time-Dependent DFT (TD-DFT) is the method of choice.[8][11] This is particularly relevant for developing fluorescent probes or understanding potential phototoxicity.

Ab Initio Methods

While more computationally intensive, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark data for more complex electronic systems or when high accuracy is paramount.[12]

Key Theoretical Findings and Data

Theoretical studies on fluorinated chromans and related heterocyclic systems reveal how fluorine substitution systematically alters molecular properties. The following tables summarize representative quantitative data extracted from computational studies on fluorinated aromatic systems, which serve as a model for understanding fluorinated chromans.

Calculated Molecular Properties

This table showcases the impact of fluorination on the stability (total energy) and polarity (dipole moment) of an aromatic scaffold, based on a DFT study of fluorene derivatives. Lower total energy indicates greater thermodynamic stability.

| Compound | Level of Theory | Total Energy (kcal/mol) | Dipole Moment (D) |

| Fluorene | B3LYP/6-31G(d,p) | -295.56 | 0.78 |

| 2-Fluorofluorene | B3LYP/6-31G(d,p) | -296.87 | 1.16 |

| 9-Fluorofluorene | B3LYP/6-31G(d,p) | -297.45 | 1.25 |

| (Data synthesized from a study on fluorinated fluorene derivatives, which serves as a proxy for fluorinated chromans)[9] |

Calculated Structural and Spectroscopic Data

Fluorine substitution also affects geometric and spectroscopic parameters. The C-F bond is notably strong and can influence the surrounding molecular geometry.

| Compound | Level of Theory | C-F Bond Length (Å) | UV-Vis λmax (nm) |

| 2-Fluorofluorene | B3LYP/6-31G(d,p) | 1.35 | 305 |

| 9-Fluorofluorene | B3LYP/6-31G(d,p) | 1.36 | 295 |

| (Data synthesized from a study on fluorinated fluorene derivatives)[9] |

Experimental and Computational Protocols

Reproducibility and accuracy are hallmarks of robust scientific inquiry. Below are detailed protocols representative of those used in the theoretical and experimental study of fluorinated chromans.

Computational Protocol: DFT and TD-DFT Calculations

-

Software: Calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or PySCF.[5][13]

-

Model Building: The 3D structure of the fluorinated chroman is built using molecular modeling software.

-

Method Selection: A suitable theoretical method and basis set are chosen. A common combination for organic molecules is the B3LYP functional with the 6-31G(d,p) or a larger basis set like 6-311++G(d,p).[9][13] Dispersion corrections (e.g., Grimme's D3) are often included for better accuracy.[13]

-

Geometry Optimization: The molecule's geometry is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

Property Calculation: Single-point energy calculations are performed to determine electronic properties like molecular orbitals and dipole moments. For excited state properties, a TD-DFT calculation is subsequently run.

-

Solvation Effects: To simulate a biological environment, a solvent model (e.g., Polarizable Continuum Model, PCM) is often applied.

Experimental Protocol: Synthesis of Fluorinated 2-Arylchroman-4-ones

A general procedure for synthesizing fluorinated chromanones involves the acid-catalyzed reaction of a substituted 2-hydroxyacetophenone with a fluorinated benzaldehyde.[14]

-

Reactants: A mixture of the appropriate 2-hydroxyacetophenone, a fluorinated benzaldehyde, and a catalyst such as p-toluenesulfonic acid is prepared.[14]

-

Solvent: A suitable solvent is added (e.g., toluene).

-

Reaction: The mixture is heated under reflux for a specified period (e.g., 24 hours), often with removal of water using a Dean-Stark apparatus.

-

Workup: After cooling, the reaction mixture is concentrated under reduced pressure.

-

Purification: The crude product is purified using column chromatography on silica gel.

-

Characterization: The structure of the final product is confirmed using spectroscopic methods such as 1H, 13C, and 19F NMR, as well as mass spectrometry.[14][15]

Visualizing Theoretical Workflows and Relationships

Graphviz diagrams provide a clear visual representation of complex workflows and relationships inherent in theoretical chemistry research.

Conclusion and Future Outlook

Theoretical studies provide a robust and predictive framework for the design of fluorinated chromans in drug discovery. By leveraging computational tools like DFT, researchers can screen potential candidates, understand structure-activity relationships at an electronic level, and prioritize synthetic efforts, ultimately accelerating the development pipeline. As computational methods continue to improve in accuracy and efficiency, their role in medicinal chemistry will only expand, enabling the creation of safer and more effective fluorinated therapeutics. The synergy between advanced computational chemistry and synthetic exploration remains a critical axis for innovation in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]

- 6. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ICI Journals Master List [journals.indexcopernicus.com]

- 10. Applications of Computational Chemistry for Fluorinated Compounds Across the Periodic Table [labscievents.pittcon.org]

- 11. researchgate.net [researchgate.net]

- 12. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 6-Chloro-8-fluorochroman Derivatives in Medicinal Chemistry

Disclaimer: Direct experimental data on the medicinal chemistry applications of 6-Chloro-8-fluorochroman are limited in publicly available literature. The following application notes and protocols are based on the established activities of the broader chroman and chroman-4-one classes of compounds and are intended to serve as a guide for researchers exploring the potential of the this compound scaffold.

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, binding affinity, and membrane permeability. The specific substitution pattern of 6-chloro and 8-fluoro on the chroman ring presents a unique chemical space for the development of novel therapeutic agents. While direct applications of this compound are yet to be extensively documented, its structural analog, this compound-4-one, and other substituted chromans have shown promise in various therapeutic areas. This document outlines potential applications and generalized experimental protocols to guide research in this area.

Potential Therapeutic Applications

Based on the activities of related chroman and chroman-4-one derivatives, the this compound scaffold is a promising starting point for the development of novel:

-

Anticancer Agents: Chroman-4-one derivatives have been investigated as inhibitors of enzymes involved in cancer progression, such as Sirtuin 2 (SIRT2).[1][2] Inhibition of SIRT2 has been linked to the induction of apoptosis in cancer cells.

-

Antimicrobial Agents: The chroman-4-one core is present in compounds exhibiting activity against a range of pathogenic bacteria and fungi.[3][4] The halogen substituents on the this compound scaffold may enhance antimicrobial potency.

-

Central Nervous System (CNS) Agents: Derivatives of 6-fluorochroman have been explored as antagonists for the 5-HT1A receptor, suggesting potential applications in neurological and psychiatric disorders.

Quantitative Data from Related Chroman-4-one Derivatives

To provide a reference for the potential potency of this compound derivatives, the following table summarizes inhibitory data for related substituted chroman-4-ones as SIRT2 inhibitors.[1]

| Compound | R1 | R2 | R3 | SIRT2 Inhibition IC₅₀ (µM) |

| 6,8-dichloro-2-propylchroman-4-one | Cl | Cl | Propyl | 4.9 |

| 6,8-dibromo-2-propylchroman-4-one | Br | Br | Propyl | 2.5 |

| 6-chloro-8-bromo-2-propylchroman-4-one | Cl | Br | Propyl | 3.1 |

| 6,8-dibromo-2-pentylchroman-4-one | Br | Br | Pentyl | 1.5 |

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound-4-one Derivatives

This protocol is a general method for the synthesis of chroman-4-ones via a Claisen-Schmidt condensation followed by an intramolecular Michael addition.

Materials:

-

Substituted 2'-hydroxyacetophenone (e.g., 1-(5-chloro-3-fluoro-2-hydroxyphenyl)ethan-1-one)

-

Appropriate aldehyde

-

Base (e.g., pyrrolidine, piperidine, or potassium hydroxide)

-

Solvent (e.g., ethanol, methanol, or DMSO)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve the substituted 2'-hydroxyacetophenone and the aldehyde in the chosen solvent.

-

Add the base to the reaction mixture.

-

Stir the reaction at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: In Vitro SIRT2 Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the inhibitory activity of compounds against SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue and a fluorophore/quencher pair)

-

NAD⁺

-

Developer solution (e.g., containing trypsin)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

In the wells of the microplate, add the assay buffer, SIRT2 enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding the fluorogenic substrate and NAD⁺.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for a further period to allow for signal development.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.[4]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in DMSO)

-

Positive control antibiotic/antifungal

-

96-well sterile microplate

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism in the growth medium.

-

Prepare serial dilutions of the test compound in the growth medium in the wells of the microplate.

-

Add the microbial inoculum to each well.

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth or by measuring the optical density at 600 nm.

Visualizations

Below are diagrams representing a potential mechanism of action and an experimental workflow relevant to the study of this compound derivatives.

Caption: Hypothetical pathway of SIRT2 inhibition by a this compound derivative.

Caption: General workflow for the development of this compound derivatives.

References

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Chroman and Quinoline Scaffolds in Pharmaceutical Development

Introduction:

The 6-chloro-8-fluoro substituted heterocyclic scaffolds, such as those found in chroman and quinoline derivatives, are pivotal building blocks in the synthesis of advanced pharmaceutical agents. While the specific molecule 6-Chloro-8-fluorochroman is not widely documented as a direct precursor, structurally related compounds like 6-Chloro-8-fluoroquinoline and various substituted chromones serve as critical starting materials for drugs with diverse therapeutic applications. These scaffolds are integral to the development of antibiotics, anticancer agents, and treatments for central nervous system disorders, underscoring their importance in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of key pharmaceutical agents derived from these valuable building blocks.

Section 1: Fluoroquinolone Antibiotics from 6-Chloro-8-fluoroquinoline

The 6-Chloro-8-fluoroquinoline core is fundamental to the synthesis of potent fourth-generation fluoroquinolone antibiotics, such as Besifloxacin and Clinafloxacin. These agents exhibit broad-spectrum antibacterial activity by targeting essential bacterial enzymes.

Application: Ophthalmic Antibiotics (Besifloxacin) and Broad-Spectrum Antibacterial Agents (Clinafloxacin).

Mechanism of Action: Besifloxacin and other fluoroquinolones act by inhibiting two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][4] This dual-targeting mechanism disrupts DNA replication, transcription, and repair, leading to bacterial cell death.[1][4][5] The inhibition of both enzymes is believed to reduce the likelihood of developing bacterial resistance.[5]

Signaling Pathway of Fluoroquinolone Action

Caption: Mechanism of fluoroquinolone antibiotics.

Experimental Protocol: Synthesis of Besifloxacin

This protocol outlines a potential synthetic route to Besifloxacin, starting from a 6-Chloro-8-fluoroquinoline derivative.

Step 1: Synthesis of 1-cyclopropyl-6,7-difluoro-8-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. This intermediate is a common precursor for many fluoroquinolones and can be synthesized through multi-step reactions starting from appropriately substituted anilines, followed by cyclization.

Step 2: Condensation with (R)-3-aminoazepane.

-

In a reaction vessel, dissolve 1-cyclopropyl-6,7-difluoro-8-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid in a suitable solvent such as acetonitrile.

-

Add (R)-3-aminoazepane and a non-nucleophilic base like triethylamine.

-

Heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to yield Besifloxacin.

Step 3: Salt Formation (Besifloxacin Hydrochloride).

-

Dissolve the purified Besifloxacin free base in a suitable solvent like chloroform.

-

Cool the solution in an ice bath and slowly add a solution of hydrochloric acid.

-

Stir the mixture to allow for the precipitation of Besifloxacin hydrochloride.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data: Antibacterial Activity

| Compound | Target Organism | MIC90 (µg/mL) |

| Besifloxacin | Staphylococcus aureus | 1 |

| Besifloxacin | Streptococcus pneumoniae | 0.5 |

| Besifloxacin | Haemophilus influenzae | 0.25 |

| Clinafloxacin | Penicillin-resistant S. pneumoniae | 0.5 |

Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values are approximate and can vary based on the specific strains and testing conditions.

Section 2: Chromone Derivatives as Topoisomerase Inhibitors for Anticancer Therapy

Substituted 6-chloro- and 6-fluorochromones have been investigated as potential anticancer agents due to their ability to inhibit topoisomerases, enzymes crucial for DNA topology and cell proliferation.[6]

Application: Anticancer Agents.

Mechanism of Action: These chromone derivatives function as topoisomerase inhibitors.[6] Topoisomerases (Type I and II) are enzymes that manage the topological state of DNA by introducing transient single- or double-strand breaks, which are essential for processes like DNA replication and transcription.[7][8] By stabilizing the covalent complex between the topoisomerase and DNA, these inhibitors prevent the re-ligation of the DNA strands, leading to DNA damage and ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[7][8]

Signaling Pathway of Chromone-based Topoisomerase Inhibitors

Caption: Action of chromone-based topoisomerase inhibitors.

Experimental Protocol: Synthesis of 6-Chloro-3-formylchromone Derivatives

This protocol describes a general method for synthesizing 6-chloro-3-formylchromone derivatives with various amine substitutions, which have shown anticancer activity.[6]

Step 1: Vilsmeier-Haack Reaction.

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide (DMF) at 0°C.

-

Add a solution of the appropriate 2'-hydroxyacetophenone (e.g., 5'-chloro-2'-hydroxyacetophenone) in DMF to the Vilsmeier reagent.

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the mixture into ice-water and neutralize with a base (e.g., sodium hydroxide) to precipitate the 6-chloro-3-formylchromone.

-

Filter, wash with water, and dry the crude product.

Step 2: Amination.

-

To a solution of 6-chloro-3-formylchromone in a suitable solvent (e.g., ethanol), add the desired secondary amine (e.g., morpholine, piperidine).

-

Reflux the mixture for a specified period, monitoring by TLC.

-

Cool the reaction mixture to allow for the precipitation of the product.

-

Filter the solid, wash with a cold solvent, and recrystallize to obtain the purified 6-chloro-2-amino-3-formylchromone derivative.

Quantitative Data: In Vitro Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

| Chromone Derivative 11b | N/A (Topoisomerase I Inhibition) | 1.46 |

| Chromone Derivative 11c | KB (Oral Cavity Cancer) | 73.32 |

| Chromone Derivative 11c | NCI-H187 (Small Cell Lung Cancer) | 36.79 |

| 5-chloro-6-methylaurone 6i | Melanoma | 1.90 |

| 5-chloro-6-methylaurone 6i | Breast Cancer | 2.70 |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data is indicative and sourced from various studies on chromone derivatives.[9][10][11]

Section 3: 6-Fluorochroman Derivatives as 5-HT1A Receptor Antagonists

Derivatives of 6-fluorochroman have been synthesized and evaluated as selective antagonists for the 5-HT1A serotonin receptor, which is implicated in various central nervous system disorders.[12][13]

Application: Potential therapeutic agents for anxiety, depression, and other CNS disorders.

Mechanism of Action: These 6-fluorochroman derivatives act as competitive antagonists at the 5-HT1A receptor.[12][14] The 5-HT1A receptor is a G-protein coupled receptor that, upon activation by serotonin, typically has an inhibitory effect on neurotransmission.[14][15] By blocking this receptor, the antagonists prevent serotonin from binding and exerting its effects.[14] This can modulate the serotonergic system, potentially correcting dysregulated neurochemical pathways associated with mood and anxiety disorders.[14]

Signaling Pathway of 5-HT1A Receptor Antagonism

Caption: Action of 6-fluorochroman derivatives at the 5-HT1A receptor.

Experimental Protocol: Synthesis of a 6-Fluorochroman Derivative

This protocol outlines a general synthetic route for a 6-fluorochroman-based 5-HT1A antagonist.[12][13]

Step 1: Synthesis of the 6-Fluorochroman Core. This can be achieved through various methods, often starting from a substituted phenol and involving cyclization reactions to form the chroman ring structure.

Step 2: Introduction of the Side Chain.

-

Alkylate the hydroxyl group at the 8-position of the 6-fluorochroman with a suitable bifunctional linker, such as 1,2-dibromoethane, in the presence of a base (e.g., potassium carbonate) in a solvent like acetone.

-

This reaction introduces a bromoethyl ether side chain.

Step 3: Coupling with an Amine.

-

React the bromoethyl ether intermediate with the desired primary or secondary amine (e.g., 4-(4-methoxyphenyl)butylamine) in a suitable solvent like DMF, often with a base to scavenge the HBr byproduct.

-

Heat the reaction mixture to drive the nucleophilic substitution to completion.

-

After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the final product by column chromatography or recrystallization.

Quantitative Data: Receptor Binding Affinity

| Compound | 5-HT1A Ki (nM) | α1-adrenergic Ki (nM) | D2-dopaminergic Ki (nM) |

| Lead Compound 3 | 0.22 | - | - |

| Derivative 31n | 0.58 | 130 | 2400 |

Ki values represent the inhibition constant and are a measure of the binding affinity of the compound to the receptor. A lower Ki value indicates a higher affinity. Data is based on studies of 6-fluorochroman derivatives.[13]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Besifloxacin - Wikipedia [en.wikipedia.org]

- 3. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Besifloxacin Hydrochloride? [synapse.patsnap.com]

- 5. Besifloxacin: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thaiscience.info [thaiscience.info]

- 8. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mahidol IR [repository.li.mahidol.ac.th]

- 12. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]

- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Application Notes and Protocols for the Analytical Characterization of 6-Chloro-8-fluorochroman

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Chloro-8-fluorochroman is a halogenated chroman derivative of interest in medicinal chemistry and drug discovery as a potential scaffold or intermediate for synthesizing novel therapeutic agents. Accurate and robust analytical methods are crucial for its characterization, ensuring identity, purity, and stability. These application notes provide detailed protocols for the comprehensive analysis of this compound using various instrumental techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase method is typically employed.

Experimental Protocol:

a) Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with the mobile phase to a final concentration of 50-100 µg/mL for analysis.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

b) Instrumentation and Conditions:

| Parameter | Value |

|---|---|

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection λ | 220 nm and 280 nm |

| Run Time | 15 minutes |

c) Data Presentation:

The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

| Analyte | Retention Time (min) | Peak Area (%) |

| This compound | 7.8 | >98% |

| Impurity 1 | 5.2 | <0.5% |

| Impurity 2 | 9.1 | <0.5% |

| (Note: Retention times are illustrative and may vary based on the specific HPLC system and column.) |

Workflow for HPLC Analysis:

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound.

Experimental Protocol:

a) Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is completely dissolved. Sonication may be used if necessary.

b) Instrumentation and Conditions:

| Parameter | Value |

|---|---|

| GC System | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temp. | 250 °C |

| Injection Vol. | 1 µL (Splitless mode) |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

c) Data Presentation:

The mass spectrum will provide the molecular ion peak and characteristic fragmentation pattern for this compound, confirming its identity.

| Ion Type | Expected m/z | Relative Abundance |

| [M]+ | 186/188 | High |

| [M-CH2O]+ | 156/158 | Moderate |

| [M-Cl]+ | 151 | Low |

| (Note: Expected m/z values are based on the structure and isotopic distribution of chlorine. Relative abundances are illustrative.) |

Workflow for GC-MS Analysis:

Caption: General workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

a) Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

b) Instrumentation and Conditions:

| Parameter | Value |

|---|---|

| Spectrometer | Bruker Avance 400 MHz or equivalent |

| Solvent | CDCl₃ |

| ¹H NMR | 32 scans, relaxation delay of 1s |

| ¹³C NMR | 1024 scans, relaxation delay of 2s |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm |

c) Data Presentation:

The chemical shifts, multiplicities, and coupling constants will confirm the molecular structure.

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-2 | 4.2-4.4 | t | 2H | -OCH₂- |

| H-3 | 2.0-2.2 | m | 2H | -CH₂- |

| H-4 | 2.8-3.0 | t | 2H | Ar-CH₂- |

| H-5 | 6.8-7.0 | d | 1H | Ar-H |

| H-7 | 6.7-6.9 | d | 1H | Ar-H |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm) |

| C-2 | 65-70 |

| C-3 | 20-25 |

| C-4 | 25-30 |

| C-4a | 120-125 |

| C-5 | 115-120 |

| C-6 | 125-130 (C-Cl) |

| C-7 | 110-115 (d, J~CF) |

| C-8 | 150-155 (d, J~CF) |

| C-8a | 145-150 |

| (Note: Predicted chemical shifts (δ) are illustrative and based on typical values for similar structures.) |

Logical Relationship for Structural Confirmation:

Application Notes and Protocols for Chromatographic Separation of Chroman Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of chroman derivatives, a class of compounds that includes vital biomolecules like tocopherols and tocotrienols (Vitamin E), as well as pharmacologically significant substances such as cannabinoids. The methodologies outlined herein are designed to assist in the purification, quantification, and analysis of these compounds in various matrices.

Introduction to Chromatographic Separation of Chroman Derivatives

Chroman derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyran ring. The separation of these compounds can be challenging due to their structural similarity and the presence of multiple stereoisomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely employed for their analysis.[1][2][3] The choice between normal-phase (NP), reversed-phase (RP), and chiral chromatography depends on the specific analytical goal.

-

Normal-Phase HPLC (NP-HPLC) is highly effective for separating isomers of tocopherols and tocotrienols, where separation is based on the polarity of the chromanol head.[4][5][6]

-

Reversed-Phase HPLC (RP-HPLC) separates chroman derivatives based on their hydrophobicity, which is influenced by the length and saturation of their side chains.[5]

-

Chiral Chromatography is essential for the separation of stereoisomers, which is crucial as different enantiomers can exhibit distinct biological activities.[7][8][9]

-

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity by utilizing columns with sub-2 µm particles.[1][2][3]

Data Presentation: Chromatographic Conditions and Performance

The following table summarizes various chromatographic methods and their performance for the separation of different chroman derivatives.

| Chroman Derivative | Chromatographic Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) / Resolution | Reference |

| Tocopherols & Tocotrienols | NP-HPLC | Silica | Hexane:Isopropanol (99:1, v/v) | 1.0 | Fluorescence (Ex: 295 nm, Em: 330 nm) | α-T: ~4.5, β-T: ~5.5, γ-T: ~6.0, δ-T: ~7.5 | [5][10] |

| Tocopherol Isomers | RP-HPLC | C18 (4.6 x 250 mm, 5 µm) | Methanol:Acetonitrile (25:75, v/v) | 1.5 | UV (220 nm) | Incomplete separation of β- and γ-isomers | [11] |